molecular formula C6H6BrNO B087399 3-Bromo-2-methoxypyridine CAS No. 13472-59-8

3-Bromo-2-methoxypyridine

Cat. No. B087399
CAS RN: 13472-59-8
M. Wt: 188.02 g/mol
InChI Key: PORGLLGXCAQORO-UHFFFAOYSA-N
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Patent
US07407961B2

Procedure details

2-Methoxybromopyridine (25 g) and n-butyl vinyl ether (66.6 g) were dissolved in DMF (250 ml). To the solution were added 1,3-bis(diphenylphosphino)propane (3.62 g) and Pd(OAc)2 (896 mg) and aq. K2CO3 under nitrogen atmosphere. The reaction mixture was stirred for 2 hours at 100-120° C. The mixture was cooled to 25° C. To the solution was added 1N aq. HCl (625 ml). The solution was stirred for 1 hour at 25-30° C. The solution was portioned to EtOAc and water. The organic layer was separated. The aqueous layer was extracted with EtOAc. The combined organic solution was washed with water and brine, and dried over MgSO4. Evaporation of solvent in vacuo gave oily residue. The residue was purified by chromatography on silica gel (EtOAc:n-Hexane=1:5, v/v) to give 2-methoxy-5-acetylpyridine as a solid (12.14 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
66.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
896 mg
Type
catalyst
Reaction Step Two
Name
Quantity
625 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8](Br)=[CH:7][CH:6]=[CH:5][N:4]=1.[CH:10]([O:12]CCCC)=[CH2:11].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+].Cl>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].O.CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:10](=[O:12])[CH3:11])=[CH:5][N:4]=1 |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=NC=CC=C1Br
Name
Quantity
66.6 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
896 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Three
Name
Quantity
625 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 100-120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C
STIRRING
Type
STIRRING
Details
The solution was stirred for 1 hour at 25-30° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave oily residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.14 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.